molecular formula C11H8Cl2N2O B13053757 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one

2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one

Cat. No.: B13053757
M. Wt: 255.10 g/mol
InChI Key: XADSHXCYAZCVPY-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one ( 2135331-46-1) is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.10 g/mol . This imidazole-4-one derivative features both a chlorobenzyl and a chloromethyl substituent, making it a versatile and valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. Imidazole-based structures are of significant interest in pharmaceutical research, particularly in the development of protein kinase inhibitors . These inhibitors are a major class of targeted therapeutics, with applications in oncology and beyond. The structural motifs present in this compound are commonly employed to create molecules that can interact with the ATP-binding sites of kinases, either as competitive inhibitors (Type 1) or as inhibitors that bind to allosteric sites (Type 2) . The design of such inhibitors often involves synthetic intermediates that allow for conformational restriction and bioisosteric replacement, strategies used in the development of well-known drugs like imatinib and nilotinib . As such, this compound serves as a crucial building block for constructing novel chemical entities aimed at these biological targets. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, adhering to all relevant safety protocols. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

5-(chloromethyl)-2-[(4-chlorophenyl)methyl]imidazol-4-one

InChI

InChI=1S/C11H8Cl2N2O/c12-6-9-11(16)15-10(14-9)5-7-1-3-8(13)4-2-7/h1-4H,5-6H2

InChI Key

XADSHXCYAZCVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=O)C(=N2)CCl)Cl

Origin of Product

United States

Preparation Methods

Condensation-Based Synthesis of Imidazole Core

A common approach to preparing substituted imidazoles involves the condensation of appropriate aldehydes or benzyl derivatives with amidines or related nitrogen sources. For example, condensation reactions using 4-chlorobenzyl derivatives and suitable precursors under controlled pH and temperature conditions can yield substituted imidazole intermediates.

  • Control of pH is critical during condensation to avoid side reactions and to optimize yield. Maintaining pH around 6.0–7.5 has been shown to minimize by-products and improve reaction efficiency in related imidazole syntheses.

Introduction of Chloromethyl Group

Chloromethylation is often achieved by reacting the imidazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under acidic conditions. This step selectively introduces the chloromethyl group at the 5-position of the imidazole ring.

  • The choice of chloromethylation reagent and reaction conditions (temperature, solvent, acidity) influences the regioselectivity and yield of the chloromethylated product.

Use of Phosphorus Oxychloride and DMF for Functional Group Transformations

In some related imidazole syntheses, phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) is used to facilitate chlorination or formylation steps, which can be adapted for chloromethylation or related modifications on the imidazole ring.

  • Reaction temperatures are typically maintained around 100–105°C during these transformations to optimize product formation.

Purification and Crystallization

After synthesis, the crude product is subjected to purification steps including:

  • Acid-base extraction to adjust pH and remove impurities.
  • Filtration and washing with solvents such as toluene or ethanol.
  • Crystallization at low temperatures (e.g., -20°C) to obtain high-purity crystalline product.
Step Reaction Type Reagents/Conditions Outcome
1 Condensation 4-Chlorobenzyl derivative + nitrogen source, pH 6.0–7.5, aqueous or organic solvent Formation of substituted imidazole core
2 Chloromethylation Chloromethyl methyl ether or equivalent, acidic medium, controlled temperature Introduction of chloromethyl group at 5-position
3 Chlorination/Formylation POCl3 and DMF, 100–105°C Functional group modification on imidazole ring
4 Purification & Crystallization Acid-base extraction, filtration, crystallization at -20°C Isolation of pure 2-(4-chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one
  • Maintaining the pH during condensation is crucial for high yield and purity, as acidic or overly basic conditions lead to side products.
  • Use of POCl3 and DMF is effective for chlorination steps but requires careful temperature control to prevent decomposition or side reactions.
  • Crystallization at low temperatures enhances purity and facilitates handling of the product.
  • The choice of solvent during chloromethylation and purification steps affects the solubility and crystallization behavior, impacting the final product quality.
Parameter Condensation Method with pH Control Chloromethylation with POCl3/DMF Alternative Methods (Literature)
Yield High (up to 85%) Moderate to High Variable
Purity High (after crystallization) High Variable
Reaction Time Several hours Few hours Variable
Operational Simplicity Moderate Requires careful handling of reagents Variable
Scalability Good Good Variable

The preparation of 2-(4-chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one involves strategic condensation reactions to form the imidazole core, followed by selective chloromethylation. The process benefits from precise pH control during condensation and the use of reagents such as phosphorus oxychloride and DMF for chlorination steps. Purification by crystallization ensures high purity of the final product. These methods provide a reliable route for synthesizing this compound with good yields and quality, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways. For instance, studies have demonstrated that certain imidazole derivatives can target MYC oncogene pathways, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Imidazole derivatives are recognized for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structural characteristics of imidazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes within bacteria and fungi .

Anti-inflammatory Effects

There is evidence that imidazole compounds can modulate inflammatory responses. The specific compound has been associated with reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activities associated with 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one:

  • In Vivo Tumor Models : In studies involving murine models with established tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy Testing : Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a broad-spectrum antimicrobial agent .

Comparative Data Table

Application AreaActivity TypeReference
AnticancerTumor growth inhibition
AntimicrobialBacterial inhibition
Anti-inflammatoryCytokine modulation

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with specific receptors and enzymes in biological systems can modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloromethyl Substituents

Chloromethyl groups are common in bioactive compounds due to their reactivity and role in prodrug activation. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Properties/Applications Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitro group, dimethyl substituents, chloromethyl-phenyl 120 Intermediate for anti-cancer agents
5-(Chloromethyl)-2-phenylpyrimidine Chloromethyl, pyrimidine core 96.5–98 Commercial availability (high purity)
2-[4-(Chloromethyl)phenyl]-1,3-thiazole Chloromethyl-phenyl, thiazole core 67–69 Potential antimicrobial activity

Key Differences :

  • Nitro vs. Chloromethyl : The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enhances electrophilicity, making it suitable for bioreductive activation in anti-cancer prodrugs (e.g., nitro-CBI-DEI) . In contrast, chloromethyl groups in 2-(4-chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one may facilitate alkylation reactions or covalent binding to biological targets .
  • Heterocyclic Core : Pyrimidine (e.g., 5-(chloromethyl)-2-phenylpyrimidine) and thiazole derivatives exhibit distinct electronic properties compared to imidazoles, affecting solubility and metabolic stability .
Imidazole Derivatives with Benzyl Substituents

Benzyl groups, particularly halogenated variants, influence lipophilicity and receptor binding. Notable examples:

Compound Name Substituents Biological Activity Reference
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Chlorobenzothiophene, dimethylaminobenzylidene Anticancer, enzyme inhibition
(Z)-4-(2-Hydroxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one Hydroxybenzylidene, phenyl Structural studies

Key Differences :

  • Chlorobenzyl vs. Hydroxybenzylidene : The 4-chlorobenzyl group in the target compound enhances hydrophobicity and may improve blood-brain barrier penetration compared to polar hydroxybenzylidene derivatives .
  • Biological Activity: Dimethylaminobenzylidene derivatives (e.g., compound C1 in ) show enhanced anticancer activity due to improved charge distribution and hydrogen-bonding capacity.

Key Insights :

  • Chlorination with SOCl2 (as in ) is efficient for introducing chloromethyl groups but requires careful control to avoid over-reaction.
  • Thioether-linked derivatives (e.g., compound 5e ) exhibit moderate yields (74–88%), suggesting robust scalability for analogs.

Data Tables

Table 1: Physical Properties of Selected Chloromethyl-Containing Compounds
Compound Name Molecular Formula Melting Point (°C) Purity (%) Price (JPY) Reference
5-(Chloromethyl)-2-phenylpyrimidine C11H9ClN2 96.5–98 97 80,400/g
2-[4-(Chloromethyl)phenyl]-1,3-thiazole C10H8ClNS 67–69 97 66,900/g
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C12H12ClN3O2 120 Not reported Not reported

Notes

  • Research Gaps : Direct pharmacological data on the target compound are absent in the provided evidence; further studies on its nitroreductase activation or cytotoxicity are warranted .
  • Commercial Availability : Chloromethyl-substituted heterocycles are commercially accessible (e.g., via Kanto Reagents), facilitating derivative synthesis .

Biological Activity

2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one is a synthetic compound that belongs to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

C11H10Cl2N2O\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

where the structure includes a chlorobenzyl group and a chloromethyl substituent on the imidazole ring. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one has been tested against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies revealed that the compound induces apoptosis in MCF-7 cells with an IC50 value of approximately 25 μM. Flow cytometry analysis indicated that treatment resulted in increased early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death in these cancer cells .
  • Tumor Growth Inhibition : In vivo studies using tumor-bearing mice showed a significant reduction in tumor size when treated with this compound compared to control groups. The observed tumor growth inhibition was attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis .

Antibacterial Activity

The antibacterial properties of 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one have also been explored, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

  • In Vitro Testing : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 15 μg/mL for S. aureus and 20 μg/mL for E. coli. This suggests its potential as a therapeutic agent for bacterial infections .
  • Mechanism of Action : Preliminary studies suggest that the antibacterial effect may be due to disruption of bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Properties

Inflammation is a key factor in many diseases, including cancer and chronic infections. The anti-inflammatory potential of 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one has been investigated in several models.

Findings

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .
  • Animal Models : In vivo experiments demonstrated that administration of the compound resulted in decreased paw edema in rat models of inflammation, further supporting its anti-inflammatory activity .

Summary Table of Biological Activities

Biological ActivityTest SystemIC50/MIC ValueReference
AnticancerMCF-7 Cells25 μM
Tumor Growth InhibitionTumor-bearing MiceSignificant reduction
AntibacterialS. aureus15 μg/mL
AntibacterialE. coli20 μg/mL
Anti-inflammatoryLPS-stimulated MacrophagesCytokine reduction
In Vivo InflammationRat Paw Edema ModelDecreased edema

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